molecular formula C9H9N3O4 B2724242 6,8-Dinitro-1,2,3,4-tetrahydroquinoline CAS No. 40484-56-8

6,8-Dinitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2724242
CAS No.: 40484-56-8
M. Wt: 223.188
InChI Key: XCLHEQIACBUGJP-UHFFFAOYSA-N
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Description

6,8-Dinitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of two nitro groups at the 6 and 8 positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dinitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1,2,3,4-tetrahydroquinoline. A common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dinitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can be oxidized further under strong oxidizing conditions to form more complex structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 6,8-Diamino-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

6,8-Dinitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Dinitro-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound without nitro groups, used as a building block in organic synthesis.

    6-Nitro-1,2,3,4-tetrahydroquinoline: A mono-nitro derivative with different chemical and biological properties.

    8-Nitro-1,2,3,4-tetrahydroquinoline: Another mono-nitro derivative with distinct reactivity.

Uniqueness: 6,8-Dinitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The dual nitro substitution can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

6,8-dinitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c13-11(14)7-4-6-2-1-3-10-9(6)8(5-7)12(15)16/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLHEQIACBUGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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